N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide
Description
Properties
IUPAC Name |
N-[3-[acetyl(methyl)amino]phenyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2/c1-12-7-4-5-10-16(12)17(21)18-14-8-6-9-15(11-14)19(3)13(2)20/h4-11H,1-3H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBPBXNMMAQKBAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=CC=C2)N(C)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide typically involves the acylation of an amine group. One common method is the reaction of 3-aminoacetophenone with 2-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic ring are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Variations and Electronic Effects
Key Observations :
- Electron-Withdrawing vs. Donor Groups: The acetyl(methyl)amino group in the target compound provides moderate electron-withdrawing effects compared to strongly electron-withdrawing trifluoromethyl () or electron-donating hydroxy groups ().
Physicochemical Properties
Biological Activity
N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide is a compound within the benzamide class, characterized by its unique structural features that include an acetyl group and a methylamino group. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications and biological activities.
Physical Properties
- Molecular Weight : 271.32 g/mol
- Solubility : Soluble in organic solvents such as ethanol and methanol.
This compound exhibits biological activity primarily through its interaction with various molecular targets, including enzymes and receptors. The mechanism of action often involves enzyme inhibition, which can lead to altered metabolic pathways in cells.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's potential as an enzyme inhibitor. For instance, it has shown promise in inhibiting dihydrofolate reductase (DHFR) , a key enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair. Inhibition of this enzyme can lead to reduced cell proliferation, making it a candidate for anticancer therapies.
Table 1: Enzyme Inhibition Potency
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | DHFR | 5.2 | |
| N-{4-[acetyl(methyl)amino]phenyl}-3-aminobenzamide | DHFR | 6.8 |
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's ability to induce apoptosis in cancer cells has been attributed to its role in inhibiting critical metabolic pathways.
Case Study: Cytotoxic Effects on Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on several cancer cell lines, including:
- MCF-7 (Breast Cancer)
- HCT116 (Colon Cancer)
- A549 (Lung Cancer)
The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 15 µM across the different cell lines.
Pharmacological Applications
The compound is being explored for its potential use in:
- Cancer Therapy : As a lead compound for developing novel anticancer agents.
- Enzyme Inhibitors : Targeting metabolic pathways for therapeutic interventions.
Synthesis and Derivatives
This compound can be synthesized through various synthetic routes involving acylation reactions of appropriate amines with benzoyl chlorides. Understanding the synthesis process is crucial for optimizing yield and purity for biological testing.
Table 2: Synthesis Overview
| Step | Reagents | Conditions |
|---|---|---|
| Acetylation | Acetic anhydride | Room temperature |
| Amide Formation | Benzoyl chloride + amine | Dichloromethane, reflux |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{3-[acetyl(methyl)amino]phenyl}-2-methylbenzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer: The compound can be synthesized via amide coupling between 3-[acetyl(methyl)amino]aniline and 2-methylbenzoyl chloride. Key steps include:
- Use of a base (e.g., triethylamine) to neutralize HCl byproducts .
- Solvent selection (e.g., dichloromethane or THF) to enhance solubility and reaction efficiency .
- Temperature control (room temperature vs. reflux) to balance reaction speed and side-product formation .
- Data Comparison: Refluxing in glacial acetic acid (as in related benzamide syntheses) may improve yields but requires post-reaction purification via recrystallization (methanol/water) .
Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?
- Recommended Techniques:
- NMR : 1H and 13C NMR to confirm amide bond formation and substituent positions .
- X-ray crystallography : For resolving steric effects of the acetyl(methyl)amino group (e.g., using WinGX suite for small-molecule analysis) .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula and fragmentation patterns .
Q. What initial biological screening approaches are recommended to assess its bioactivity?
- Experimental Design:
- Enzyme inhibition assays : Test against kinases (e.g., BRAF) using fluorescence-based ATP-competitive assays, noting IC50 values .
- Cell viability studies : Screen in cancer cell lines (e.g., melanoma) with BRAF mutations to evaluate growth inhibition .
- Receptor binding assays : Use radioligand displacement for serotonin receptors (5-HT2A) due to structural similarities to modulators .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported enzyme inhibition data for structurally related benzamides?
- Analytical Strategy:
- Orthogonal assays : Compare results from fluorescence-based vs. radiometric kinase assays to rule out assay-specific artifacts .
- Structural analysis : Use molecular docking (e.g., AutoDock Vina) to evaluate binding mode variations caused by the acetyl(methyl)amino group .
- Mutagenesis studies : Identify critical residues in target enzymes (e.g., BRAF) to clarify substituent-dependent activity .
Q. What computational methods are suitable for studying its interactions with biological targets like BRAF or 5-HT2A receptors?
- Methodological Framework:
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes (e.g., GROMACS) to assess conformational stability over 100-ns trajectories .
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to predict nucleophilic/electrophilic reaction sites .
- QSAR modeling : Corolate substituent electronic parameters (Hammett σ) with inhibitory potency using datasets from analogues .
Q. How does the acetyl(methyl)amino group influence structure-activity relationships (SAR) in benzamide derivatives?
- SAR Insights:
- Steric effects : Bulkier substituents may reduce binding to flat kinase active sites but enhance selectivity for allosteric pockets .
- Electronic effects : The acetyl group’s electron-withdrawing nature may stabilize hydrogen bonds with catalytic lysine residues (e.g., BRAF Lys483) .
- Metabolic stability : Methylation of the amino group could mitigate oxidative deamination, as seen in related compounds .
Q. What experimental designs are critical for stability studies under physiological conditions?
- Protocol Recommendations:
- pH-dependent degradation : Incubate in buffers (pH 1–10) and analyze via HPLC to identify labile bonds (e.g., amide hydrolysis) .
- Thermal stability : Use differential scanning calorimetry (DSC) to determine melting points and polymorph transitions .
- Light exposure tests : Monitor UV-vis spectral changes to assess photosensitivity, critical for in vivo applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
